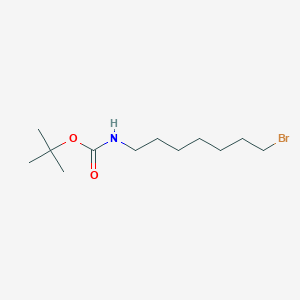
tert-Butyl (7-bromoheptyl)carbamate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoheptyl)carbamate typically involves the following steps :
Reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid: This step involves the reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid using borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0°C.
Bromination: The resulting product is then brominated using carbon tetrabromide and triphenylphosphine in THF at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield .
化学反応の分析
Types of Reactions: tert-Butyl (7-bromoheptyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or THF.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide complex are used.
Major Products:
Substitution Reactions: The major products are the substituted carbamates, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine.
科学的研究の応用
作用機序
The mechanism of action of tert-Butyl (7-bromoheptyl)carbamate involves its ability to undergo substitution and reduction reactions . The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted carbamates . These reactions are facilitated by the presence of polar solvents and appropriate reagents .
類似化合物との比較
tert-Butyl (7-bromoheptyl)carbamate can be compared with other similar compounds, such as :
- tert-Butyl (6-bromohexyl)carbamate
- tert-Butyl (8-bromooctyl)carbamate
- tert-Butyl (7-chloroheptyl)carbamate
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
生物活性
Tert-butyl (7-bromoheptyl)carbamate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and its role in various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound has the chemical structure characterized by a tert-butyl group and a bromoheptyl chain attached to a carbamate functional group. The synthesis typically involves the bromination of heptyl derivatives followed by carbamate formation. The general synthetic route includes:
- Reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid using borane-dimethyl sulfide complex in tetrahydrofuran (THF).
- Bromination with carbon tetrabromide and triphenylphosphine in THF.
These methods yield this compound as an intermediate for further chemical transformations.
Biological Activity
The biological activity of this compound is primarily linked to its role in modulating signaling pathways and influencing cellular responses.
The compound acts through several mechanisms:
- Inhibition of T-cell Receptor Signaling : In studies involving T-cell models, this compound has been shown to induce degradation of ITK (Interleukin-2 inducible T-cell kinase), disrupting TCR signaling pathways. This can lead to downregulation of Th2-associated transcription factors, such as GATA-3, which are crucial in immune responses .
- Potential Anti-Cancer Activity : The compound's ability to overcome chemotherapy resistance in transformed T cells indicates its potential as an anti-cancer agent. In vivo studies demonstrated that co-treatment with vincristine significantly enhanced tumor suppression compared to vincristine alone, suggesting a synergistic effect .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- T-cell Models : In experiments with transformed T cells, treatment with this compound resulted in significant reductions in cell viability and proliferation, indicating its cytotoxic effects on malignant cells .
- Pharmacokinetics : A pharmacokinetic analysis revealed that after administration in murine models, the compound exhibited a half-life of approximately 1.9 hours, suggesting rapid metabolism but effective systemic exposure at therapeutic doses .
- Cytokine Modulation : The compound's influence on cytokine production was also noted, where it modulated levels of inflammatory markers associated with T-cell activation, potentially offering therapeutic avenues for inflammatory diseases .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tert-butyl N-(7-bromoheptyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIPAHIGAUNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















